“(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 . The IUPAC name of this compound is (6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid .
The InChI code for “(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid” is 1S/C10H11N3O2S/c1-2-6-3-7-9(11-4-8(14)15)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H,14,15)(H,11,12,13) .
The physical and chemical properties of “(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid” include a molecular weight of 237.28 . More detailed properties such as melting point, boiling point, and density are not available in the current data .
(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound characterized by a thienopyrimidine core structure. This compound has garnered significant attention in medicinal chemistry due to its potential applications in drug development and materials science. The unique combination of thieno and pyrimidine rings within its structure imparts distinctive chemical properties, making it a valuable candidate for various scientific investigations.
The compound is synthesized through various chemical routes that involve the formation of its core structure followed by functionalization steps. Research indicates that it is primarily explored for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as well as its role as a building block in the synthesis of more complex heterocyclic compounds .
(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid belongs to the class of thienopyrimidine derivatives. These compounds are notable for their diverse biological activities and are classified under heterocyclic organic compounds due to their cyclic structures containing nitrogen and sulfur atoms.
The synthesis of (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves several key steps:
The synthetic routes may vary based on specific reaction conditions and reagents used. For instance, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .
The molecular formula for (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is C_10H_12N_2O_2S. The compound features a thienopyrimidine framework with an ethyl group at position 6 and an amino-acetic acid substituent at position 4.
Key spectral data for this compound includes:
(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions:
The choice of reagents and conditions can significantly influence reaction outcomes, including yields and selectivity for desired products. Detailed mechanistic studies often provide insight into these processes.
The mechanism by which (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on target proteins.
Structure-activity relationship studies have indicated that modifications to the thienopyrimidine core can significantly affect potency and selectivity against various biological targets, including cancer cell lines .
(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid has diverse applications in scientific research:
The development of environmentally sustainable protocols for synthesizing thieno[2,3-d]pyrimidine-amino acid hybrids represents a significant advancement in medicinal chemistry. Contemporary research demonstrates that aqueous-mediated reactions enable efficient conjugation between 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate precursors and natural amino acids under catalyst-free conditions [7]. This approach eliminates traditional organic solvents, instead leveraging water's inherent hydrogen bonding capacity and high polarity to facilitate nucleophilic substitution at the C4 position of the thienopyrimidine core. The synthetic pathway proceeds via microwave-assisted coupling at 80-100°C, achieving remarkable yields (85-92%) within 30-45 minutes – a drastic improvement over conventional 12-hour reflux methods [7].
Table 1: Green Synthetic Protocols for Thienopyrimidine-Amino Acid Conjugates
Amino Acid | Reaction Temp (°C) | Time (min) | Catalyst | Yield (%) |
---|---|---|---|---|
Glycine | 80 | 30 | None | 88 |
Methionine | 90 | 40 | None | 92 |
Tyrosine | 100 | 45 | None | 85 |
Aspartic Acid | 85 | 35 | None | 90 |
Critical optimization parameters include pH-controlled conditions (pH 7.5-8.5) to balance nucleophilicity and solubility, alongside stereoselective purification through recrystallization. The methionine conjugate exhibits exceptional crystallinity due to its sulfur-containing sidechain, which promotes stable lattice formation during aqueous workup [7]. These green methodologies significantly reduce toxic byproducts while enhancing atomic economy – evidenced by E-factor values of 0.8 compared to 5.3 for traditional organic solvent routes – establishing an eco-compatible platform for scalable production of pharmacologically relevant conjugates.
Structure-based drug design has revolutionized the optimization of thienopyrimidine derivatives, with computational approaches enabling precise targeting of oncogenic kinases. Molecular docking analyses against Fms-like tyrosine kinase 3 (FLT3) – a validated oncology target – reveal that the 6-ethyl-thieno[2,3-d]pyrimidin-4-ylamino scaffold positions the acetic acid moiety optimally for salt bridge formation with Asp 829 in the ATP-binding pocket [8]. Systematic modifications guided by free energy perturbation calculations demonstrate that electron-withdrawing groups at the C6 position (e.g., ethyl, trifluoromethyl) enhance hydrophobic contacts with Leu 616 and Phe 830, increasing binding affinity by 3.5-fold compared to unsubstituted analogs [8].
Table 2: In Silico Binding Parameters of Designed Derivatives to FLT3 Kinase (PDB:4XUF)
Compound | Binding Energy (kcal/mol) | H-Bond Interactions | Hydrophobic Contacts | RMSD (Å) |
---|---|---|---|---|
Glycine Conjugate | -7.12 | Glu 661, Asp 829 | Leu 616, Phe 830 | 1.32 |
Methionine Conjugate | -8.07 | Glu 661, Asp 829 | Leu 616, Phe 830, Cys 694 | 0.79 |
Ethyl-C6 Derivative | -8.36 | Glu 661, Asp 829 | Leu 616, Cys 694 | 1.05 |
Advanced molecular dynamics simulations (200ns trajectories) further reveal that the acetic acid sidechain maintains stable interactions (>85% simulation time) through water-mediated hydrogen bonding networks, while the thienopyrimidine core exhibits minimal backbone deviation (RMSF <1.2Å) [8]. Quantum mechanical analyses confirm that electron density delocalization across the fused thienopyrimidine system enhances π-stacking with Tyr 693, rationalizing the superior activity of bicyclic scaffolds over monocyclic thiophene analogs. These computational insights directly guide synthetic priorities toward derivatives with optimized topological polar surface area (85-95Ų) and octanol-water partition coefficients (logP 2.1-2.8) – parameters critically associated with cell membrane permeability and oral bioavailability [5].
Strategic integration of pharmacophoric elements from diverse bioactive molecules has yielded novel hybrid architectures with exceptional potency profiles. Structure-activity relationship (SAR) campaigns systematically merge the benzimidazole heterocycle from clinical-stage EGFR inhibitors with thienopyrimidine-acetic acid cores, creating dual-targeting conjugates [1] [3]. This pharmacophore fusion approach positions the acetic acid moiety as a flexible spacer between recognition elements, enabling simultaneous engagement with B-Raf kinase's hydrophobic pocket (via benzimidazole) and allosteric site (via thienopyrimidine). Biological evaluation confirms compound 21 – featuring dual thienopyrimidine units bridged by 1,3-disubstituted benzimidazole – exhibits picomolar cytotoxicity (IC₅₀ = 108 nM) against HepG2 hepatocellular carcinoma with 320-fold selectivity over normal Lep3 cells [1].
Table 3: Cytotoxicity Profile of Hybrid Derivatives Against Cancer Cell Lines
Compound | Structural Features | MDA-MB-231 IC₅₀ (nM) | HeLa IC₅₀ (nM) | HepG2 IC₅₀ (nM) | Selectivity Index (Lep3) |
---|---|---|---|---|---|
9 | Glycine conjugate | 142 ± 1.8 | 130 ± 2.1 | 155 ± 1.5 | 28.9 |
10 | Alanine conjugate | 298 ± 2.4 | 261 ± 1.9 | 320 ± 2.2 | 22.7 |
13 | Benzimidazole-thienopyrimidine | 1.44 ± 0.11 | 0.93 ± 0.07 | 1.11 ± 0.09 | 415 |
21 | Bis-thienopyrimidine-benzimidazole | 118 ± 1.1 | 97 ± 0.8 | 108 ± 1.3 | 320 |
Critical SAR learnings reveal that N3-substitution with benzimidazole dramatically enhances selectivity indices (>400-fold) compared to C2-amino acid modifications, attributed to reduced recognition by transporters in normal cells [3]. The acetic acid linker length proves optimal at 2-3 atoms – shorter methylene chains diminish potency 12-fold due to restricted conformational adaptation, while longer propanoic spacers increase metabolic vulnerability without affinity gains. Advanced CoMFA models (q² > 0.85) derived from these datasets identify that steric occupancy near the glycine carbonyl correlates with anti-proliferative activity (contribution 73%), while electrostatic potential around the thienopyrimidine nitrogen governs mutant B-Raf selectivity [6]. This multi-parameter optimization approach demonstrates how rational sidechain integration creates synergistic pharmacology unattainable with single pharmacophore systems.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9